

Synthesis of 6-Bromoindole from o-Nitrotoluene: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromoindole

Cat. No.: B116670

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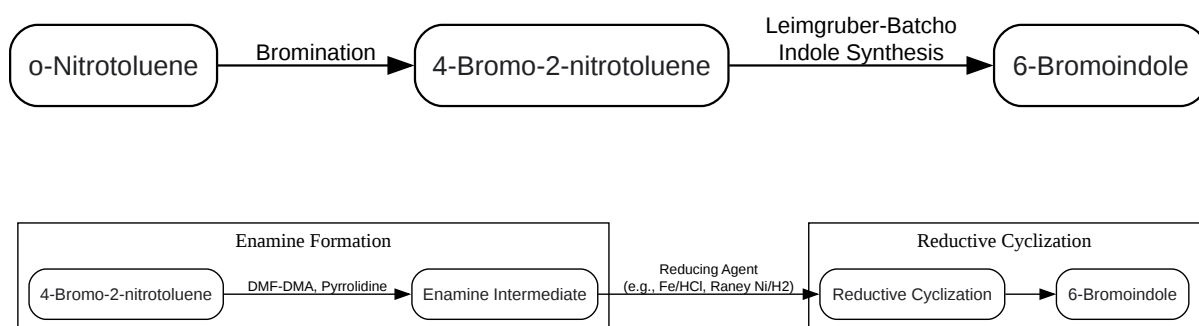
This in-depth technical guide details a robust and efficient synthetic route for the preparation of **6-bromoindole**, a valuable building block in medicinal chemistry and drug development, starting from the readily available o-nitrotoluene. The core of this synthesis is the highly effective Leimgruber-Batcho indole synthesis, which offers a significant advantage over classical methods like the Fischer indole synthesis by avoiding harsh acidic conditions and offering high yields.

This guide provides a two-step pathway commencing with the selective bromination of o-nitrotoluene to furnish the key intermediate, 4-bromo-2-nitrotoluene. This intermediate is then converted to **6-bromoindole** via the Leimgruber-Batcho reaction, involving an initial condensation to form an enamine followed by a reductive cyclization.

Overall Synthetic Workflow

The synthesis of **6-bromoindole** from o-nitrotoluene is accomplished in two primary stages:

- Bromination of o-Nitrotoluene: Introduction of a bromine atom at the C4 position of o-nitrotoluene.
- Leimgruber-Batcho Indole Synthesis: Conversion of the resulting 4-bromo-2-nitrotoluene into the final product, **6-bromoindole**.



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